molecular formula C16H15N3OS B6099505 3-amino-N-(2-ethylphenyl)thieno[2,3-b]pyridine-2-carboxamide

3-amino-N-(2-ethylphenyl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No. B6099505
M. Wt: 297.4 g/mol
InChI Key: KNPXHMGUHQUUQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-amino-N-(2-ethylphenyl)thieno[2,3-b]pyridine-2-carboxamide is a chemical compound that belongs to the class of thienopyridine derivatives. It has gained significant attention in the scientific community due to its potential applications in medicinal chemistry.

Mechanism of Action

The mechanism of action of 3-amino-N-(2-ethylphenyl)thieno[2,3-b]pyridine-2-carboxamide is not fully understood. However, it is believed to work by inhibiting specific enzymes and signaling pathways that are involved in the progression of various diseases. For example, the compound has been found to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in the development of cancer. It has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, which is a crucial mechanism for the treatment of cancer. It has also been found to reduce the production of pro-inflammatory cytokines, which are involved in the development of various inflammatory diseases. Moreover, it has been found to reduce oxidative stress and inflammation in the brain, which is beneficial for the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-amino-N-(2-ethylphenyl)thieno[2,3-b]pyridine-2-carboxamide in lab experiments is its potent antiproliferative activity against various cancer cell lines. It is also relatively easy to synthesize and purify, which makes it a suitable candidate for medicinal chemistry studies. However, one of the limitations of using this compound is its limited solubility in water, which can make it challenging to work with in certain experiments.

Future Directions

There are several future directions for the study of 3-amino-N-(2-ethylphenyl)thieno[2,3-b]pyridine-2-carboxamide. One potential direction is to investigate the compound's potential in combination therapy with other drugs for the treatment of cancer and other diseases. Another direction is to study the compound's effects on specific signaling pathways and enzymes that are involved in the progression of various diseases. Additionally, further studies are needed to explore the compound's potential in the treatment of neurological disorders.

Synthesis Methods

The synthesis of 3-amino-N-(2-ethylphenyl)thieno[2,3-b]pyridine-2-carboxamide involves the reaction of 2-ethylphenyl isothiocyanate with 2-amino-3-picoline in the presence of a base. The reaction is carried out in a solvent such as ethanol or acetonitrile at a specific temperature and pressure. The product is then purified using various techniques such as recrystallization and column chromatography.

Scientific Research Applications

3-amino-N-(2-ethylphenyl)thieno[2,3-b]pyridine-2-carboxamide has been extensively studied for its potential applications in medicinal chemistry. It has shown promising results in the treatment of various diseases such as cancer, inflammation, and neurological disorders. The compound has been found to exhibit potent antiproliferative activity against various cancer cell lines. It has also shown anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Furthermore, it has been found to possess neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

3-amino-N-(2-ethylphenyl)thieno[2,3-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3OS/c1-2-10-6-3-4-8-12(10)19-15(20)14-13(17)11-7-5-9-18-16(11)21-14/h3-9H,2,17H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNPXHMGUHQUUQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=C(C3=C(S2)N=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.